1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone
Overview
Description
1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone typically involves the reaction of a piperidine derivative with a fluorophenyl ethanone precursor. Common synthetic routes may include:
Nucleophilic substitution reactions: Using piperidine derivatives as nucleophiles to react with halogenated fluorophenyl ethanones.
Catalytic hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of intermediate compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. Key factors include temperature, pressure, and the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reacting with nucleophiles or electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and interactions.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Utilizing its properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. It may modulate neurotransmitter release or inhibit certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-2-(2-fluorophenyl)ethanone: A simpler analog with similar pharmacological properties.
2-(2-Fluorophenyl)-1-(piperidin-1-yl)ethanone: Another structural isomer with potential differences in activity.
Uniqueness
1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone is unique due to its bipiperidine structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to simpler analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(2-piperidin-4-ylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-16-6-2-1-5-15(16)13-18(22)21-12-4-3-7-17(21)14-8-10-20-11-9-14/h1-2,5-6,14,17,20H,3-4,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPQZFSBBKPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CCNCC2)C(=O)CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203604 | |
Record name | Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316217-38-5 | |
Record name | Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316217-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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